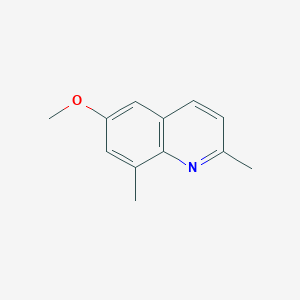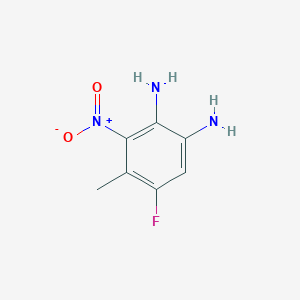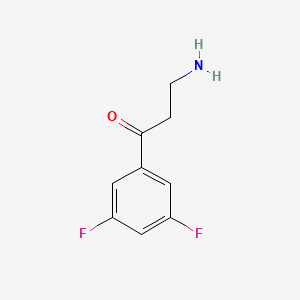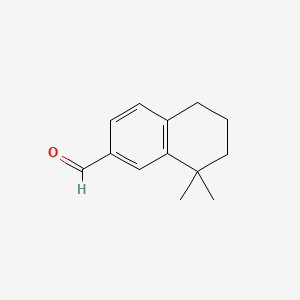
6-Methoxy-2,8-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C12H13NO. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Methoxy-2,8-dimethylquinoline can be synthesized using several methods. One common approach involves the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation . Another method involves a one-pot reaction of aniline derivatives and acetaldehyde on the surface of neutral alumina impregnated with hydrochloric acid under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Skraup method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the reagents and conditions used .
Applications De Recherche Scientifique
6-Methoxy-2,8-dimethylquinoline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: This compound is investigated for its potential as an anticancer and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,8-dimethylquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
6-Methoxy-2,8-dimethylquinoline can be compared with other quinoline derivatives such as:
2,4-Dimethylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Lacks the additional methyl groups, which can influence its chemical properties and applications.
8-Methoxyquinoline: Similar structure but with the methoxy group at a different position, affecting its reactivity and biological effects.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
6-methoxy-2,8-dimethylquinoline |
InChI |
InChI=1S/C12H13NO/c1-8-6-11(14-3)7-10-5-4-9(2)13-12(8)10/h4-7H,1-3H3 |
Clé InChI |
LYWSMQPSEXIKEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)



![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
